molecular formula C15H12ClN3OS B3943058 N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Cat. No.: B3943058
M. Wt: 317.8 g/mol
InChI Key: OSRARZQOINOJRX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The compound features a thiazole ring, a pyridine ring, and a substituted phenyl ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and phenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators . This inhibition can lead to reduced inflammation and potentially hinder cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring with a pyridine and a substituted phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-14-3-2-11(16)8-12(14)18-15-19-13(9-21-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRARZQOINOJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
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N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
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N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
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N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

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